(S)-Citalopram N-Oxide
CAS No.: 917482-45-2
Cat. No.: VC21355814
Molecular Formula: C20H21FN2O2
Molecular Weight: 340.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 917482-45-2 |
---|---|
Molecular Formula | C20H21FN2O2 |
Molecular Weight | 340.4 g/mol |
IUPAC Name | 3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide |
Standard InChI | InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m0/s1 |
Standard InChI Key | DIOGFDCEWUUSBQ-FQEVSTJZSA-N |
Isomeric SMILES | C[N+](C)(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] |
SMILES | C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] |
Canonical SMILES | C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] |
Appearance | Solid |
Chemical Identity and Structural Characteristics
(S)-Citalopram N-Oxide is formally identified as 3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide, representing a modification of escitalopram through the addition of an oxygen atom at the nitrogen position . The compound is registered with CAS number 917482-45-2 and is also known by alternative names including Escitalopram N-Oxide . It maintains the crucial S-configuration at the chiral center, which is significant given that the S-enantiomer of citalopram (escitalopram) is approximately 150 times more potent than the R-enantiomer and responsible for the vast majority of citalopram's clinical activity .
The molecular structure of (S)-Citalopram N-Oxide features the characteristic benzofuran backbone with a cyano group at position 5, a 4-fluorophenyl group, and a propylamine chain terminated by the N-oxide functional group . This N-oxide group significantly alters the physicochemical properties compared to the parent compound escitalopram, particularly in terms of polarity and reactivity patterns. The maintenance of the S-configuration is critical, as this stereochemistry determines the compound's biological activity and pharmacological relevance.
Physicochemical Properties
(S)-Citalopram N-Oxide exhibits several important physicochemical properties that influence its behavior in biological systems and its handling in laboratory settings. The compound is described as hygroscopic, indicating its tendency to absorb moisture from the surrounding environment, which has implications for storage and handling protocols . As an N-oxide derivative, it demonstrates increased polarity compared to the parent compound escitalopram.
Table 1: Key Physicochemical Properties of (S)-Citalopram N-Oxide
Property | Value | Reference |
---|---|---|
Molecular Formula | C20H21FN2O2 | |
Molecular Weight | 340.4 g/mol | |
CAS Number | 917482-45-2 | |
Chemical Class | Tertiary amine N-oxide | |
Physical State | Solid | |
Stability | Hygroscopic |
These properties influence the compound's behavior in various contexts, including its metabolism in the human body, its detection in analytical procedures, and its handling in research and pharmaceutical development settings. The specific chemical characteristics of (S)-Citalopram N-Oxide, particularly its N-oxide functionality, contribute to a distinct chemical profile that differentiates it from escitalopram while maintaining the critical stereochemistry responsible for pharmacological activity.
Synthesis and Metabolic Pathways
Biosynthetic Formation
Pharmacological Significance
Role in Escitalopram Metabolism
Analytical Detection Methods
Chromatographic and Mass Spectrometric Techniques
The detection and quantification of (S)-Citalopram N-Oxide in biological samples typically employ sophisticated analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS) . These methods allow for selective and sensitive detection of the compound amid complex biological matrices such as plasma or urine.
Recent research has utilized "liquid chromatography/electrospray ionization-mass spectrometry" to investigate "plasma metabolic profiles for the antidepressant drug escitalopram (ECTP) and its metabolites" . The specific methodology involved multiple reaction monitoring (MRM) chromatograms for various metabolites, including escitalopram N-oxide (ECTPO). This approach enables simultaneous monitoring of multiple metabolites, providing comprehensive profiles that can be correlated with clinical outcomes.
Quantification in Plasma Samples
The quantification of (S)-Citalopram N-Oxide and other escitalopram metabolites in plasma samples has been performed to investigate potential correlations with clinical responses to escitalopram treatment . In one notable study, researchers "quantified the levels of 19 metabolites formed in different time-point samples using LC/ESI-MS/MS MRM" and found that "mean plasma levels of key metabolites and ECTP on day 7 and more than 50% clinical improvement on the HAMD on day 14 correlate significantly with the clinical response after final treatment (on day 42)" .
The data from this study indicated that (S)-Citalopram N-Oxide was among seven "key metabolites" that showed significant correlations with clinical responses. Specifically, the study reported that "from these data, we categorized participated MDD subjects into two groups: responders and non-responders. Subjects showing good clinical response had greater mean plasma levels of key metabolites and ECTP when compared with non-responders" . This finding highlights the potential value of monitoring (S)-Citalopram N-Oxide levels as part of therapeutic drug monitoring for escitalopram.
Table 2: Key Metabolites Monitored in Plasma Samples Including (S)-Citalopram N-Oxide
Applications in Research and Pharmaceutical Development
Use as a Reference Standard
Future Research Directions
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume